(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: A Technical Guide
(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: A Technical Guide
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid , a bicyclic amino acid derivative, serves as a critical chiral building block in contemporary pharmaceutical synthesis. Its rigid conformational structure and specific stereochemistry make it an indispensable intermediate, particularly in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in drug development for researchers, scientists, and professionals in the field.
Core Properties
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, also known by synonyms such as L-Octahydroindole-2-carboxylic acid and (2S,3AS,7AS)-2-Carboxyoctahydroindole, possesses a well-defined set of physicochemical characteristics crucial for its application in synthetic chemistry.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1][3] |
| Molecular Weight | 169.22 g/mol | [1] |
| CAS Number | 80875-98-5 | [1][3] |
| Appearance | White to off-white or yellowish crystalline solid | [2][4] |
| Melting Point | 267-269 °C | [4][5] |
| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg (Predicted) | [2][6] |
| Solubility | Soluble in water and methanol. | [3][4][6] |
| pKa | 2.47 ± 0.20 (Predicted) | [2][6] |
| LogP | 0.3 (at 25°C and pH 5) | [6] |
| Optical Rotation | [α]D -45.6 (c 0.46, MeOH) | [5] |
Spectroscopic Data
| Spectrum | Data Highlights | Reference(s) |
| IR | ATR-IR spectra are available. Key absorption bands for the (S,S,S)-1 isomer (KBr pellet) are observed at 3600-2200 cm⁻¹ (O-H and N-H stretch) and 1623 cm⁻¹ (C=O stretch). | [1][5] |
| NMR | While specific spectra for the title compound are not readily available in the search results, 1H and 13C NMR are standard characterization methods. For the precursor, Indole-2-carboxylic acid, detailed NMR data is available. | [5][7] |
Synthesis and Role in Drug Development
The primary significance of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid lies in its role as a key starting material for the synthesis of ACE inhibitors, most notably Perindopril and Trandolapril.[2][8] Its incorporation into these drug molecules is crucial for their therapeutic activity in treating hypertension and heart failure.[2] The bicyclic structure of this amino acid analogue imparts conformational rigidity to the resulting peptidomimetics, which can lead to improved bioavailability and selectivity.[5][9]
The synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is most commonly achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[5] This stereoselective process is critical for obtaining the desired enantiomerically pure product.[5][9]
Experimental Protocols
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[5]
Materials:
-
(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
-
Acetic acid (60 mL)
-
Platinum(IV) oxide (PtO₂, 300 mg)
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.
-
The solution is hydrogenated at 60 °C in the presence of PtO₂ catalyst.
-
After 24 hours, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness.
-
The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
HPLC Analysis for Purity and Isomer Separation[8]
A reverse-phase HPLC method with a refractive index detector (RID) is effective for the separation and quantification of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its three isomers.[8] This is particularly important as the compound is often used as a raw material where isomeric purity is critical.[8]
References
- 1. (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | 80875-98-5 | MOLNOVA [molnova.com]
- 2. innospk.com [innospk.com]
- 3. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cphi-online.com [cphi-online.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
